molecular formula C6H11NO2 B039348 (1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid CAS No. 116498-01-2

(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid

Cat. No.: B039348
CAS No.: 116498-01-2
M. Wt: 129.16 g/mol
InChI Key: OWYKWRBYBBHPFS-WBMBKJJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid is a chiral cyclopropane derivative This compound is notable for its unique three-membered ring structure, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazo compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as developing efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context and use of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-isocitric acid: Another chiral compound with a similar stereochemistry but different functional groups.

    (2R,3S)-3-isopropylmalic acid: Shares the cyclopropane ring structure but has different substituents.

Uniqueness

(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and functional groups that allow for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

116498-01-2

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6?

InChI Key

OWYKWRBYBBHPFS-WBMBKJJNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C1(C(=O)O)N)C

SMILES

CC1C(C1(C(=O)O)N)C

Canonical SMILES

CC1C(C1(C(=O)O)N)C

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.